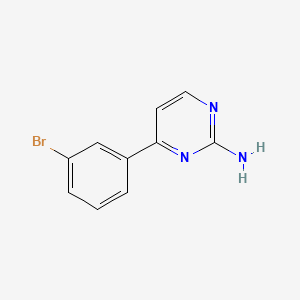

4-(3-Bromophenyl)pyrimidin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDRXCOKWBGOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404839 | |

| Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392307-25-4 | |

| Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Bromophenyl Pyrimidin 2 Amine and Its Analogues

Conventional Synthetic Routes

Conventional methods for the synthesis of 2-aminopyrimidines often rely on the construction of the pyrimidine (B1678525) ring from acyclic precursors or the modification of a pre-existing pyrimidine core.

Cyclization Reactions

The formation of the pyrimidine ring through the condensation of a three-carbon component with a source of the N-C-N fragment, such as guanidine (B92328), is a cornerstone of pyrimidine synthesis.

A widely utilized and versatile method for the synthesis of 2-amino-4,6-diarylpyrimidines involves the cyclocondensation of substituted chalcones (1,3-diaryl-2-propen-1-ones) with guanidine salts, such as guanidine hydrochloride or guanidine carbonate. mdpi.comresearchgate.netrsc.orgresearchgate.netnih.govnih.govekb.eg This reaction typically proceeds by a Michael addition of guanidine to the α,β-unsaturated ketone system of the chalcone (B49325), followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. rsc.org

The general reaction involves refluxing a mixture of the appropriately substituted chalcone and guanidine hydrochloride or carbonate in a suitable solvent, often in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. google.com Common solvents for this reaction include ethanol (B145695) and dimethylformamide (DMF). researchgate.netgoogle.com For instance, various 2-amino-4,6-diarylpyrimidines have been synthesized in good yields by refluxing the corresponding chalcones with guanidine carbonate in DMF. researchgate.net In a similar vein, the condensation of chalcones with guanidine hydrochloride in ethanol is also a frequently employed method. researchgate.netnih.gov

A specific example analogous to the synthesis of the title compound involves the condensation of a coumaryl chalcone bearing a meta-bromophenyl substituent with a guanidinyl derivative to yield the corresponding 2-aminopyrimidine (B69317). nih.gov The reaction conditions and yields for the synthesis of various 2-aminopyrimidine derivatives from chalcones are summarized in the table below.

| Chalcone Substituents | Guanidine Salt | Solvent | Base | Reaction Conditions | Yield (%) | Reference |

| Varied aryl groups | Guanidinium Carbonate | DMF | - | Reflux, 3h | 65-85 | researchgate.net |

| Varied aryl groups | Guanidine Carbonate | DMF | - | 160°C, 4h | Good | mdpi.com |

| Varied aryl groups | Guanidine Hydrochloride | Ethanol | KOH | Reflux, 24h | - | google.com |

| 3-acetyl coumarin (B35378) derived | Guanidine Carbonate | Dioxane | Piperidine | Reflux, 11h | - | nih.gov |

Table 1: Synthesis of 2-Aminopyrimidines from Chalcones.

The cyclization of 2-aminonicotinonitrile (2-amino-3-cyanopyridine) derivatives with reagents like formamide (B127407) provides a direct route to the synthesis of pyrido[2,3-d]pyrimidines, which are structurally analogous to the target compound. This method involves the reaction of the ortho-amino and cyano groups of the nicotinonitrile precursor with a one-carbon synthon, such as formamide, to construct the fused pyrimidine ring. mdpi.comresearchgate.net

While a specific literature example for the cyclization of 2-amino-6-(3-bromophenyl)-4-(2-ethoxyphenyl)nicotinonitrile was not found, the general methodology is well-established. The reaction typically involves heating the 2-aminonicotinonitrile derivative with an excess of formamide, sometimes in the presence of a catalyst. mdpi.comresearchgate.net This intermolecular cyclization has been shown to produce various substituted pyrido[2,3-d]pyrimidine (B1209978) derivatives in moderate to good yields. mdpi.comresearchgate.net For example, several new pyrido[2,3-d]pyrimidine derivatives were successfully synthesized by the condensation of the corresponding 2-amino-3-cyanopyridines with formamide, yielding products in the 71-81% range. mdpi.com

The synthesis of the required 2-aminonicotinonitrile precursor itself can be achieved through a multi-component reaction, for instance, by reacting a chalcone derivative with malononitrile (B47326) and ammonium (B1175870) acetate. capes.gov.br

| 2-Aminonicotinonitrile Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| Various substituted 2-amino-3-cyanopyridines | Formamide | - | Pyrido[2,3-d]pyrimidines | 71-81 | mdpi.com |

| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Formamide | - | 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine | - | researchgate.net |

Table 2: Synthesis of Fused Pyrimidines from 2-Aminonitriles.

3-Aroylprop-2-enoic acids serve as versatile precursors for the synthesis of various heterocyclic systems, including pyrimidines. The reactivity of the α,β-unsaturated keto-acid system allows for cyclization with different nucleophilic reagents. Specifically, 3-(4-bromobenzoyl)prop-2-enoic acid has been employed to generate heterocyclic compounds. bohrium.commdpi.com

For the synthesis of a pyrimidine ring, this precursor can be reacted with a guanidine salt. While the direct reaction with guanidine to form a 2-aminopyrimidine is plausible, a documented example shows the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with thiourea (B124793) in the presence of sodium ethoxide to yield the corresponding 2-pyrimidinethione derivative. bohrium.commdpi.com This demonstrates the potential of this precursor for building the pyrimidine core. To obtain the desired 2-aminopyrimidine, guanidine would be used in place of thiourea under similar basic conditions.

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Thiourea | Reflux | 6-(4-bromophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | - | bohrium.commdpi.com |

Table 3: Pyrimidine Synthesis from 3-Aroylprop-2-enoic Acid.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on a pre-existing, suitably halogenated pyrimidine ring is a powerful and frequently used method for introducing various substituents. youtube.com This approach is particularly useful for the synthesis of diversely substituted 2-aminopyrimidines.

The synthesis can commence from a commercially available or readily prepared di- or tri-chlorinated pyrimidine, such as 2-amino-4,6-dichloropyrimidine (B145751). The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack and can be sequentially replaced by different nucleophiles. For the synthesis of 4-(3-Bromophenyl)pyrimidin-2-amine, a plausible route would involve the reaction of a dihalopyrimidine with a 3-bromophenyl derivative (e.g., a Grignard reagent or a boronic acid in a Suzuki coupling) followed by amination, or the reaction of a halogenated 2-aminopyrimidine with a 3-bromophenyl nucleophile.

A study has shown the synthesis of twenty-seven 2-aminopyrimidine derivatives by the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine (B128534) under solvent-free conditions, affording products in good to excellent yields. researchgate.net This highlights the feasibility of introducing substituents at the 4- and 6-positions via nucleophilic substitution.

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 2-Amino-4,6-dichloropyrimidine | Various amines | Triethylamine, 80-90°C, solvent-free | Substituted 2-aminopyrimidines | Good to excellent | researchgate.net |

| 2-Amino-4,6-dichloropyrimidin-5-carbaldehyde | Indoline | NaOH, Ethanol/Methanol, rt, 1h | 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes | - | youtube.com |

Table 4: Synthesis of 2-Aminopyrimidines via Nucleophilic Substitution.

Wittig Reaction in 2-Aminopyrimidine Synthesis

The Wittig reaction, a cornerstone of alkene synthesis, has also been ingeniously adapted for the construction of heterocyclic rings, including 2-aminopyrimidines. A novel methodology has been developed for the synthesis of 4,6-diaryl-pyrimidin-2-amines utilizing a Wittig reagent.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or a ketone. In the context of pyrimidine synthesis, this could involve the preparation of a phosphorus ylide containing a masked or pre-formed part of the pyrimidine ring, which then reacts with an appropriate carbonyl compound to complete the ring system. Although the specific details of the reaction mechanism in this context are specialized, it represents a modern and less conventional approach to the synthesis of this class of compounds. The synthesis of the phosphorus ylide itself typically involves the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base.

| Reactant 1 | Reactant 2 | Key Features | Reference |

| Phosphorus Ylide | Carbonyl Compound | Forms C=C bond, adapted for heterocycle synthesis |

Table 5: Conceptual Application of Wittig Reaction in Pyrimidine Synthesis.

Green Chemistry Approaches and Eco-friendly Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for complex molecules. For pyrimidine derivatives, this has led to the development of more environmentally benign processes. One such approach involves the use of aqueous media and catalytic systems to minimize the use of hazardous organic solvents. For instance, the synthesis of pyrazole (B372694) compounds, which share structural similarities with pyrimidines, has been achieved in aqueous media using catalytic imidazole (B134444). acs.org This methodology offers a facile and green alternative to traditional methods. acs.org

Another eco-friendly strategy is the one-pot, multicomponent reaction, which combines multiple reaction steps into a single operation, thereby reducing waste and improving efficiency. An example is the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source to produce pyrimidine derivatives. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups. organic-chemistry.org

Advanced Synthetic Strategies

The synthesis of this compound and its analogs often relies on powerful cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds with high precision.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively used for the arylation of pyrimidine rings. researchgate.netmdpi.com This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid. researchgate.netmdpi.com For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various arylboronic acids using a Pd(PPh₃)₄ catalyst to generate novel pyrimidine analogs. mdpi.com The efficiency of the Suzuki reaction can be influenced by factors such as the choice of catalyst, base, and solvent, with electron-rich boronic acids often leading to better yields. mdpi.com

The site-selectivity of Suzuki-Miyaura reactions on polysubstituted pyrimidines, such as 2,4,5,6-tetrachloropyrimidine, allows for the controlled synthesis of mono-, di-, tri-, and tetra-arylpyrimidines. researchgate.net This high degree of control is crucial for building complex molecular architectures. researchgate.net

Ullmann Coupling Reactions

The Ullmann condensation is another vital tool for the synthesis of aryl-substituted pyrimidines, particularly for the formation of C-N bonds (amination). wikipedia.orgnih.gov This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern modifications have enabled these couplings to proceed under milder temperatures. wikipedia.orgnih.gov For example, the use of deep eutectic solvents as environmentally friendly reaction media has allowed for CuI-catalyzed Ullmann amine cross-coupling to occur at temperatures between 60-100°C in the absence of additional ligands. nih.gov

Ligand-promoted Ullmann amination reactions have also been developed to improve efficiency and expand the substrate scope. acs.org Amino acids, for instance, can act as ligands to facilitate copper-catalyzed C-N bond formation at relatively low temperatures. researchgate.net These advancements have made the Ullmann coupling a more versatile and accessible method for synthesizing N-aryl pyrimidines. acs.orgresearchgate.net

Regioselectivity and Stereoselectivity in Synthesis

Controlling the regioselectivity and stereoselectivity is a critical aspect of synthesizing complex pyrimidine derivatives. Regioselectivity, the control of which position on a molecule reacts, is often dictated by the directing effects of existing substituents and the reaction conditions. For example, in the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, a highly regioselective lithiation-substitution protocol was employed to introduce various substituents at the C-6 position. nih.gov Similarly, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols demonstrates high regioselectivity, leading to specific C-C and C-N bond formations. mdpi.com

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a key consideration. While not always directly applicable to the synthesis of the planar this compound itself, it becomes crucial when introducing chiral centers into its analogs. For instance, the nucleophilic ring opening of isoxazolone rings in certain pyrimidine precursors with optically active amino acid amides can lead to varying degrees of stereoselectivity, which is largely dependent on the nucleophile used. nih.gov

Synthetic Yield Optimization and Scale-Up Considerations

Optimizing the synthetic yield and ensuring the scalability of a reaction are paramount for the practical application of a synthetic route, particularly in industrial settings. For the synthesis of pyrimidine derivatives, several factors are considered to maximize yield. In Suzuki cross-coupling reactions, the optimization of catalyst loading, base, and solvent is crucial. mdpi.com For example, in the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, it was found that 5 mol % of Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) provided good yields. mdpi.com

Chemical Reactivity and Derivatization of 4 3 Bromophenyl Pyrimidin 2 Amine

Substitution Reactions of the Bromine Atom

The bromine atom attached to the phenyl ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity achievable from this starting material.

While direct nucleophilic aromatic substitution of the bromine atom is challenging under standard conditions, its replacement with amines and thiols is effectively achieved through metal-catalyzed processes. The Buchwald-Hartwig amination is a prominent method for introducing new amine functionalities. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling between the aryl bromide and an amine.

Similarly, the introduction of a thiol group can be accomplished via palladium-catalyzed thiolation reactions. These reactions provide a route to sulfur-containing derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 |

This table presents typical conditions for Buchwald-Hartwig amination reactions on related aryl bromide substrates, which are applicable to 4-(3-Bromophenyl)pyrimidin-2-amine.

Oxidation Reactions

Oxidation of this compound can selectively target the nitrogen atoms of the pyrimidine (B1678525) ring, leading to the formation of N-oxides.

The N-oxidation of aminopyrimidines is a known transformation that can alter the electronic properties and biological activity of the molecule. cdnsciencepub.com The reaction is typically carried out using peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA) or peracetic acid. cdnsciencepub.com The regioselectivity of the oxidation can be influenced by the substituents on the pyrimidine ring. For 2-aminopyrimidines, N-oxidation can occur at either the N1 or N3 position. cdnsciencepub.com The presence of the amino group generally directs oxidation to the para-position nitrogen (N1). cdnsciencepub.com

Table 2: Conditions for N-Oxidation of Aminopyrimidines

| Oxidizing Agent | Solvent | Temperature (°C) |

|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | 0 to rt |

| Peracetic Acid | Acetic Acid | 60-70 |

This table outlines common conditions for the N-oxidation of aminopyrimidine derivatives. cdnsciencepub.comosti.gov

Reduction Reactions

The pyrimidine ring of this compound can undergo reduction to yield dihydropyrimidine (B8664642) derivatives, which are an important class of heterocyclic compounds.

The reduction of the pyrimidine ring can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon is a common method for the reduction of the pyrimidine double bonds. This transformation leads to the formation of a more flexible, three-dimensional structure.

Reactions Involving the Amine Functionality

The 2-amino group of this compound is a versatile handle for further derivatization through reactions such as acylation, alkylation, and the formation of Schiff bases. These reactions are fundamental for building more complex molecular architectures.

Acylation of the 2-amino group to form amides is a common transformation. semanticscholar.orgrsc.orgjyu.fi This can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. semanticscholar.org It has been noted that with strong bases, N,N-diacylation can occur as an undesired side reaction. semanticscholar.org The use of a weaker base like pyridine can promote the formation of the desired mono-acylated product. semanticscholar.org

Table 3: Conditions for Acylation of 2-Aminopyrimidines

| Acylating Agent | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Benzoyl chloride | Pyridine | Dichloromethane | Reflux |

| Acetic anhydride | None | Acetic Acid | Reflux |

This table summarizes typical conditions for the acylation of the 2-amino group on pyrimidine rings. semanticscholar.org

Pyrimidine Ring Modifications

The pyrimidine core is susceptible to various transformations, particularly when reacting with nucleophiles. These reactions can lead to significant alterations of the heterocyclic system itself, categorized into several main types. wur.nl

Ring Interconversions: Under certain conditions, the pyrimidine ring can undergo transformations that yield a different heterocyclic system. For instance, reactions with strong nucleophiles like the amide ion in liquid ammonia (B1221849) can induce ring-opening followed by recyclization. wur.nl An example involves the conversion of a pyrimidine into a s-triazine derivative through the cleavage of the C(5)-C(6) bond and subsequent internal nucleophilic attack. wur.nl

Ring Contraction: In some cases, the pyrimidine ring can contract to form a five-membered ring. The ring contraction of certain pyrimidine 1-oxides into 5-amino-isoxazole derivatives can occur in liquid ammonia, demonstrating a transformation where the resulting ring contains one less atom than the starting material. wur.nl

Degenerate Ring Transformations: This type of modification involves the exchange of an atom in the ring with an atom from the nucleophile, resulting in the same heterocyclic ring system but with a different atomic arrangement. wur.nl

The conditions for these transformations are highly dependent on the nature of the nucleophile, ranging from mild conditions with strongly nucleophilic reagents to more drastic conditions when weaker nucleophiles are employed. wur.nl

Synthesis of Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a prominent application for derivatives of this compound. This approach aims to create novel chemical entities with potentially enhanced or multi-target activity. The bromo-substituent and the amino group are key functional handles for these synthetic endeavors.

Researchers have successfully synthesized a variety of hybrid molecules by coupling the pyrimidine core with other heterocyclic systems. These include:

Pyrido[2,3-d]pyrimidine (B1209978) Hybrids: These fused systems are synthesized to target specific biological pathways, such as EGFR-mediated signaling in cancer cells. nih.gov The synthesis can involve multi-step reactions starting from a substituted pyrimidine. nih.gov

Pyrrolo[2,3-d]pyrimidine Conjugates: Starting from a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, which is structurally related to the aminopyrimidine scaffold, derivatives are created through reactions like iodination followed by Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups. nih.gov

Pyrazoline Hybrids: Pyrimidine-pyrazoline hybrids have been designed and synthesized as potential antiproliferative agents. nih.govrepec.org The synthesis often involves the reaction of chalcones with guanidine (B92328) to form the aminopyrimidine ring, which is then further functionalized and cyclized with hydrazine (B178648) derivatives to form the pyrazoline moiety. repec.org

Thiazolidinone Hybrids: Three-component cyclocondensation reactions involving aminopyrimidines, benzaldehyde, and 2-mercaptoacetic acid can yield pyrimidine-thiazolidinone hybrids, which are explored for their potential as antibacterial agents. repec.org

Imidazole (B134444) and Triazole Hybrids: The pyrimidine scaffold has been conjugated with imidazole and triazole moieties. Imidazole-pyrimidine-sulfonamide hybrids have been synthesized via multi-component reactions under reflux conditions. nih.gov Similarly, molecular hybrids of pyrazolo[3,4-b]pyridine and 1,2,3-triazole have been developed as potential anti-infective agents. mdpi.com

The following table summarizes various hybrid molecules synthesized from pyrimidine precursors and the general synthetic approaches.

| Hybrid Scaffold | General Synthetic Approach | Potential Research Area | Source(s) |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Multi-step synthesis involving cyclization and functionalization | Anticancer | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Iodination followed by Suzuki-Miyaura coupling | Antimalarial | nih.gov |

| Pyridine-Pyrazoline | Multi-step synthesis involving N-alkylation and cyclization with hydrazine | Anticancer | nih.gov |

| Pyrimidine-Thiazolidinone | Three-component cyclocondensation reaction | Antibacterial | repec.org |

| Imidazole-Pyrimidine-Sulfonamide | Multi-component reaction with aryl aldehydes and benzil | Antimicrobial | nih.gov |

| Pyrazolo[3,4-b]pyridine-Triazole | Nucleophilic substitution and click chemistry | Antibacterial | mdpi.com |

Functionalization for Specific Research Applications

The this compound core is frequently functionalized to create targeted probes and potential therapeutic agents for a variety of research applications, primarily in medicinal chemistry and material science.

Targeting Protein Kinases: A significant area of research involves modifying the this compound scaffold to develop potent and selective protein kinase inhibitors for anticancer and antimalarial studies.

PLK4 Inhibitors: In the search for novel anticancer agents, pyrimidin-2-amine derivatives have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov The 3-bromophenyl group serves as a crucial substituent that can be modified to better occupy hydrophobic pockets within the kinase's active site, thereby enhancing inhibitory activity. nih.gov

EGFR Inhibitors: New series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed based on the aminopyrimidine scaffold to act as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptors. nih.gov Compound 8a from one such study, a derivative featuring this scaffold, demonstrated potent inhibitory activity against both forms of the enzyme and induced apoptosis in cancer cells. nih.gov

PfCDPK Inhibitors: To combat malaria, researchers have synthesized 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). nih.gov The synthetic strategy allows for the introduction of various substituents at the C-5 position via Suzuki-Miyaura coupling, enabling exploration of the hydrophobic pocket of the kinase. nih.gov

Applications in Material Science: Beyond its medicinal potential, the pyrimidine nucleus is also valuable in material chemistry.

Light-Harvesting Devices and Molecular Wires: Pyrimidine-functionalized compounds have found applications in the development of light-harvesting devices and molecular wires. scispace.com The Suzuki coupling reaction, for which the bromo-substituent on this compound is well-suited, is a key method for synthesizing phenylene-pyrimidine alternating oligomers used as blue light-emitting materials. scispace.com

The table below details the functionalization of the pyrimidine scaffold for specific research targets.

| Research Application | Molecular Target/System | Functionalization Strategy | Source(s) |

| Anticancer | Polo-like kinase 4 (PLK4) | Modification of the phenyl ring to occupy hydrophobic cavities | nih.gov |

| Anticancer | Epidermal Growth Factor Receptor (EGFRWT, EGFRT790M) | Synthesis of fused pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | nih.gov |

| Antimalarial | P. falciparum Calcium-Dependent Protein Kinases (PfCDPKs) | Iodination and Suzuki-Miyaura coupling to introduce diverse substituents | nih.gov |

| Material Science | Light-Emitting Materials | Suzuki coupling to form phenylene-pyrimidine oligomers | scispace.com |

Biological Activities and Pharmacological Relevance

Anticancer and Antiproliferative Activities

The primary focus of research into 4-(3-Bromophenyl)pyrimidin-2-amine has been its ability to combat cancer through various mechanisms. These include the direct inhibition of cancer cell growth, the induction of programmed cell death, and the targeting of specific molecular pathways that are critical for tumor development and progression.

Inhibition of Cancer Cell Proliferation

A fundamental characteristic of an effective anticancer agent is its ability to inhibit the proliferation of malignant cells. Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, various thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent cytotoxic effects. researchgate.netmdpi.comnih.govnih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. While specific IC50 values for the parent compound this compound are still under comprehensive investigation across a wide panel of cell lines, related structures have provided promising results. For example, certain 4-amino-thieno[2,3-d]pyrimidines have exhibited IC50 values in the micromolar and even nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrimidine (B1678525) Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | MCF-7 | 0.013 nih.gov |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | MDA-MB-231 | 0.056 nih.gov |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine derivative 2 | MDA-MB-231 | 0.16 nih.gov |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine derivative 4 | MDA-MB-231 | 0.24 nih.gov |

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, making the cell cycle an attractive target for therapeutic intervention. Several pyrimidine derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from progressing through the division process. Notably, related thienopyrimidine compounds have been found to induce G2/M phase cell cycle arrest in cancer cells. nih.gov This arrest prevents the cells from entering mitosis, a critical step for proliferation. The mechanism often involves the modulation of key regulatory proteins of the G2/M checkpoint, such as cyclin-dependent kinases (CDKs) and their associated cyclins. For example, some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to cause cell cycle arrest. nih.gov

Apoptosis Induction

Apoptosis is a form of programmed cell death that plays a crucial role in eliminating damaged or unwanted cells. A hallmark of many cancer cells is their ability to evade apoptosis. Therefore, compounds that can induce or restore apoptotic pathways in cancer cells are of significant therapeutic interest. Research has indicated that various pyrimidine-based compounds can trigger apoptosis in cancer cells. nih.govresearchgate.netmdpi.com The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Activated caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. The Annexin V/PI assay is a common method used to detect and quantify apoptosis. youtube.com

Targeting Specific Kinases (e.g., EGFR, ULK1, PLK4, CDK2, ERK2, PI3Kα)

Protein kinases are enzymes that play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them prime targets for drug development. The this compound scaffold has been identified as a promising framework for the design of kinase inhibitors.

EGFR (Epidermal Growth Factor Receptor): Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines have been identified as potent inhibitors of the tyrosine kinase function of EGFR. These compounds act as ATP-competitive inhibitors, blocking the signaling pathway that promotes cell proliferation. nih.gov

PLK4 (Polo-like kinase 4): Novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of PLK4, a key regulator of centriole duplication. Inhibition of PLK4 can lead to mitotic errors and cell death in cancer cells. nih.gov

CDK2 (Cyclin-dependent kinase 2): Pyrimidine-based structures are also being investigated as inhibitors of CDK2, a kinase that is crucial for the G1/S phase transition of the cell cycle.

ERK2 (Extracellular signal-regulated kinase 2): The MAPK/ERK pathway is frequently hyperactivated in cancer. While direct inhibition data for this compound is limited, the broader class of pyrimidine derivatives is being explored for ERK inhibition.

PI3Kα (Phosphatidylinositol 3-kinase alpha): The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer. Thienopyrimidine derivatives have been identified as inhibitors of PI3K, highlighting the potential of this chemical class to target this pathway. nih.gov

ULK1 (Unc-51 like autophagy activating kinase 1): While specific data on this compound is not yet available, the inhibition of ULK1, a key initiator of autophagy, is a recognized anticancer strategy, and the pyrimidine scaffold is a candidate for developing such inhibitors.

Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

| Derivative Class | Target Kinase | IC50 (µM) |

|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | EGFR | Varies nih.gov |

| Pyrimidin-2-amine derivative 8h | PLK4 | 0.0067 nih.gov |

| Thienopyrimidine derivative (apitolisib) | PI3K/mTOR | Varies nih.gov |

Tubulin Polymerization Inhibition

The cytoskeleton, composed of microtubules, plays a vital role in cell division, motility, and shape. Microtubules are dynamic polymers of tubulin. Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Several classes of compounds containing the pyrimidine scaffold have been shown to inhibit tubulin polymerization. nih.govnih.gov These agents often bind to the colchicine-binding site on tubulin, preventing the assembly of microtubules. The resulting disruption of the cytoskeleton is a potent mechanism for anticancer activity.

DNA Binding and Interference with DNA Replication

While less commonly reported for this specific scaffold compared to other mechanisms, some pyrimidine-based compounds have been shown to interact with DNA and interfere with its replication. For instance, 4-aminopyrazolo[3,4-d]pyrimidine, a structural analog, has been reported to inhibit DNA depurination. nih.gov Such interactions can lead to DNA damage and trigger cell death pathways. Other related compounds, such as 2-(4-bromobenzyl) tethered thienopyrimidines, have been shown to act as dual topoisomerase-I/II inhibitors, enzymes critical for DNA replication and repair. nih.gov

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Pathways

Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are generated during normal cellular metabolism. nih.gov While they play a role in cell signaling, excessive production leads to oxidative stress, a condition implicated in numerous diseases. nih.govnih.gov

The pyrimidine scaffold is known to be present in compounds with antioxidant properties. researchgate.net For instance, certain pyrimidine derivatives have shown the ability to scavenge free radicals, thereby mitigating oxidative stress. ijprems.com Conversely, some heterocyclic compounds, including certain pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides, have demonstrated pro-oxidative properties, inducing oxidative stress in cancer cells. nih.gov While direct studies on the effect of this compound on ROS pathways are not extensively documented, the broader class of pyrimidine derivatives suggests a potential to modulate cellular redox environments. researchgate.netijprems.com This modulation can be either protective, through antioxidant effects, or therapeutic, by inducing cytotoxic oxidative stress in pathogenic cells. mdpi.com

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have long been a focus of such research due to their broad-spectrum activity. researchgate.net

Fungal infections, particularly in immunocompromised individuals, are a growing health concern. Pyrimidine derivatives have been investigated for their antifungal properties. researchgate.netnih.gov For instance, a series of novel pyrimidine derivatives containing an amide moiety displayed significant antifungal activity against various plant pathogenic fungi. nih.gov Furthermore, compounds containing a 3-bromophenyl group, such as certain 1,2,4-triazole (B32235) derivatives, have also demonstrated antifungal effects. zsmu.edu.ua The combination of the pyrimidine core and the bromophenyl substituent in this compound suggests a potential for antifungal activity, though specific studies are required for confirmation. semanticscholar.org

Tuberculosis remains a major global health threat, with drug-resistant strains posing a significant challenge. Pyrimidine-based compounds have shown promise as antitubercular agents. researchgate.netmdpi.com For example, a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives displayed in vitro activity against Mycobacterium tuberculosis. researchgate.net The structural features of this compound align with those of other reported antitubercular agents, indicating its potential in this therapeutic area. nih.govmdpi.com

A key mechanism by which many antimicrobial agents work is through the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. pharmacologyeducation.org This pathway is crucial for the production of nucleotides and amino acids, which are necessary for DNA synthesis and cell proliferation. pharmacologyeducation.org DHFR inhibitors that are selective for the bacterial enzyme over the human counterpart are effective antibacterial drugs. wikipedia.org

The 2,4-diaminopyrimidine (B92962) motif is a well-established pharmacophore for DHFR inhibition. researchgate.net The compound this compound contains a 2-aminopyrimidine (B69317) core, which is a fundamental part of this inhibitory scaffold. This structural similarity suggests that it may act as a competitive inhibitor of DHFR, binding to the active site and blocking the synthesis of tetrahydrofolate. wikipedia.orgnih.gov It is noteworthy that some related heterocyclic compounds, such as 4-amino-thieno[2,3-d]pyrimidines, have been shown to inhibit Mycobacterium tuberculosis through a different mechanism, by targeting the cytochrome bc1 complex subunit QcrB. nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. mdpi.com Pyrimidine derivatives have demonstrated significant anti-inflammatory potential. researchgate.netijprems.com A closely related and more complex compound, ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine), has been shown to possess both analgesic and anti-inflammatory properties in vivo. nih.gov It was effective in a carrageenan-induced paw edema model, a standard assay for acute inflammation. nih.gov

Other studies on different pyrimidine-based compounds, such as 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives, have also reported anti-inflammatory effects, which are thought to be mediated through the inhibition of key inflammatory kinases like p38α. nih.gov The anti-inflammatory activity of various 4,6-disubstituted-2-amino-3-cyanopyridines further supports the potential of this class of compounds in modulating inflammatory responses. researchgate.net These findings suggest that this compound is a promising candidate for further investigation as an anti-inflammatory agent.

Antiparasitic Activities

The pyrimidine core is a key feature in several compounds with established antiparasitic activities. For instance, various substituted pyrimidines have been explored for their efficacy against parasites such as Plasmodium falciparum, the causative agent of malaria. scispace.com Despite the known antiparasitic potential of the pyrimidine class, there is currently no published research specifically evaluating the antiparasitic activities of this compound against any parasitic organisms.

Neurological and Central Nervous System (CNS) Activities

The impact of this compound on the central nervous system is another area that warrants investigation.

Phosphodiesterase 2 (PDE2) is an enzyme involved in signal transduction within the CNS, and its inhibition has been explored as a therapeutic strategy for neurological disorders. While certain heterocyclic compounds are known to inhibit PDE2, there is no available data to suggest that this compound possesses PDE2 inhibitory activity.

The potential anxiolytic effects of this compound, possibly mediated through the modulation of oxidative stress, remain uninvestigated. Research into the connection between pyrimidine derivatives, oxidative stress, and anxiety is a broader field, but specific findings for the title compound are absent from the literature.

Other Reported Biological Activities (e.g., Antiviral, Antipyretic, Analgesic)

While the pyrimidine scaffold is associated with a diverse range of biological effects, including antiviral, antipyretic, and analgesic properties in various derivatives, there are no specific reports on these activities for this compound. The general biological potential of pyrimidines is well-documented, but this does not directly translate to confirmed activities for this specific compound without dedicated experimental validation. scispace.com

Structure Activity Relationships Sar and Structural Modifications

Impact of Bromine Substitution Position on Activity

The position of the bromine atom on the C4-phenyl ring is a critical determinant of biological activity. While direct comparative studies on a single target are not always available, analysis across different research programs reveals clear trends. The bromine atom, a halogen, can influence activity through a combination of steric and electronic effects, including its ability to form halogen bonds.

In the context of bone anabolic agents, a study of 2-amino-4-phenyl-6-(2,4,5-trimethoxyphenyl)pyrimidine derivatives found that a 4-bromophenyl group at the C4 position was crucial for activity. The corresponding coupled product, where the bromine was replaced (e.g., a biphenyl (B1667301) derivative), did not show the desired activity, highlighting the specific role of the halogen. nih.gov This suggests that the electronic properties and potential for specific interactions conferred by the bromine atom at the para-position are essential for this particular biological effect.

Conversely, in other contexts, the meta-position, as seen in the title compound, is favored. For instance, in the development of adenosine (B11128) kinase inhibitors based on a related pyridopyrimidine scaffold, the 5-(3-bromophenyl) moiety was a key feature of a potent, orally efficacious analog. rsc.org The choice between the meta- (3-bromo) and para- (4-bromo) positions often depends on the specific topology of the target protein's binding pocket, where the bromine atom can occupy a hydrophobic pocket or act as a halogen bond donor. For example, studies on N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have explored various aryl bromides, indicating that the position of the halogen is a key variable for optimization. nih.gov

Role of Pyrimidine (B1678525) Core Substituents on Biological Activity

Substituents on the pyrimidine ring itself, particularly at the C4, C5, and C6 positions, profoundly modulate the biological profile of 2-aminopyrimidine (B69317) derivatives.

C4 and C6 Positions: These positions are frequently modified to enhance potency and selectivity. In a series of selective COX-2 inhibitors, the core scaffold was a 4,6-diphenylpyrimidin-2-amine. nih.govarabjchem.org Modifications on these phenyl rings, such as the introduction of a 4-(methylsulfonyl)phenyl group, were instrumental in achieving potent and selective inhibition. The study concluded that electron-withdrawing groups on the phenyl rings generally increased anti-inflammatory activity. arabjchem.org Similarly, in a series of Aurora kinase A inhibitors, various 4,6-diarylpyrimidin-2-amine derivatives were synthesized, showing that substitutions on these aryl groups are key to their anticancer properties.

C5 Position: The C5 position of the pyrimidine ring is also a site for synthetic modification. Research on polysubstituted pyrimidines as inhibitors of prostaglandin (B15479496) E2 (PGE2) generation showed that even the presence of a simple hydrogen atom at C5, as opposed to a larger substituent, resulted in the most potent activity. rsc.org This suggests that for some biological targets, this position may be sterically constrained. However, in other cases, introducing substituents at C5 can be beneficial. For example, in a series of bone anabolic agents, a bromine atom was introduced at the C5 position of a 2-amino-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidine, which, when combined with modifications at the 2-amino group, led to the most efficacious compound. nih.gov

Interactive Table: Effect of Pyrimidine Core Substituents on Biological Activity

| Base Scaffold | C4-Substituent | C6-Substituent | C5-Substituent | Biological Target/Activity | Key Finding | Reference |

| Pyrimidin-2-amine | 4-(Methylsulfonyl)phenyl | Phenyl | H | COX-2 Inhibition | Potent and selective COX-2 inhibition. nih.gov | nih.gov |

| Pyrimidin-2-amine | 4-Bromophenyl | 2,4,5-Trimethoxyphenyl | Br | Osteogenesis (BMP2/SMAD1) | C5-Bromo substitution enhanced activity. nih.gov | nih.gov |

| Pyrimidin-2-amine | Aryl | Aryl | H | PGE2 Suppression | Unsubstituted C5 position led to highest potency. rsc.org | rsc.org |

| Pyrimidin-2-amine | Thiazolyl | H | H | CDK4/6 Inhibition | Thiazole at C4 was crucial for high potency. acs.orgnih.gov | acs.org |

Influence of Amino Group Substituents on Biological Activity

The primary amino group at the C2 position is a critical interaction point, often acting as a hydrogen bond donor to the hinge region of protein kinases. acs.org Consequently, modifications at this site, from simple alkylation to the addition of large aryl groups, have a significant impact on activity and selectivity.

N-Aryl and N-Heteroaryl Substitution: In many kinase inhibitor programs, replacing one of the hydrogens of the 2-amino group with a phenyl or heteroaryl ring is a common strategy to gain additional interactions and improve potency. For example, series of N-phenylpyrimidin-2-amine and N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been developed as potent inhibitors of c-Met kinase and other targets. nih.govnih.gov Similarly, N-(pyridin-2-yl)pyrimidin-2-amine derivatives have proven to be highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.orgnih.gov The synthesis of these N-aryl derivatives is often achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.govnih.gov

N-Alkyl and N-Acyl Substitution: While N-arylation is common, N-alkylation or acylation can also modulate activity. In the development of bone anabolic agents, acylation of the 2-amino group of a 2-amino-4,6-disubstituted pyrimidine with a hexanoyl group (a long aliphatic chain) dramatically increased efficacy. nih.gov This modification was intended to increase lipophilicity and resulted in the most potent compound in the series. nih.gov

Steric and Electronic Effects of Substituents on Biological Targets

The biological activity of 4-(3-Bromophenyl)pyrimidin-2-amine derivatives is governed by a delicate interplay of steric and electronic effects of their substituents. These factors influence how the molecule fits into its biological target and the non-covalent interactions it can form.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity and binding affinity of the molecule.

Electron-withdrawing groups: Halogens like bromine or chlorine, and groups like methylsulfonyl (SO2Me), are strongly electron-withdrawing. The bromine atom on the phenyl ring increases the molecule's polarizability and its capacity for van der Waals interactions. nih.gov In studies of COX-2 inhibitors, the presence of an electron-withdrawing sulfonyl group (SO2Me) was critical for orienting the molecule within the enzyme's binding pocket and achieving high selectivity. nih.govresearchgate.net Similarly, for anti-inflammatory pyrimidines, electron-withdrawing groups on the C4/C6 phenyl rings were found to increase activity. arabjchem.org

Electron-donating groups: Groups like methoxy (B1213986) (-OCH3) are electron-donating. In studies of pyridine (B92270) derivatives, the presence and position of methoxy groups were found to enhance antiproliferative activity. mdpi.com However, their effect is highly context-dependent.

Steric Effects: The size and shape of substituents (steric bulk) dictate the conformational preferences of the molecule and its ability to fit into a binding site.

Large, bulky groups can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Conversely, appropriate steric bulk can be used to achieve selectivity for one biological target over another. For instance, in the design of kinase inhibitors, substituents are often designed to occupy specific hydrophobic pockets adjacent to the ATP-binding site, which can vary in size and shape between different kinases. nih.gov

Comparative Analysis with Structurally Related Compounds

Comparing this compound with its analogs where the bromine is replaced by other halogens or is absent provides valuable SAR insights.

Bromo vs. Chloro: The replacement of a bromine atom with a chlorine atom can subtly alter binding kinetics and potency. Chlorine is smaller and less polarizable than bromine. In a series of Aurora kinase A inhibitors, both 4-(4-bromophenyl) and 4-(4-chlorophenyl) derivatives were synthesized and showed potent activity, indicating that for some targets, either halogen is well-tolerated. In a separate study, a direct comparison showed that substituting chlorine for bromine could reduce electron withdrawal, thereby altering binding kinetics.

Halo-phenyl vs. Phenyl: The presence of a halogen on the phenyl ring is often crucial for activity compared to an unsubstituted phenyl ring. The halogen can form specific halogen bonds with backbone carbonyls in the protein target, an interaction that would be absent in the unsubstituted analog. The absence of a halogen can diminish dipole interactions and lower the affinity for the enzyme.

Pyrimidine vs. Fused Pyrimidines: The core can be extended to fused systems like purines (imidazo[4,5-d]pyrimidine), pyrrolo[2,3-d]pyrimidines, or thieno[2,3-d]pyrimidines. rsc.orgacs.org These larger, more complex scaffolds offer additional points for substitution and can form different interactions with the target protein. For example, 4-amino-5,7-disubstituted pyridopyrimidines were developed as potent adenosine kinase inhibitors, with the 5-(3-bromophenyl) group being a key structural element. rsc.org

Interactive Table: Comparative Biological Activity of Structural Analogs

| Compound/Scaffold | Key Structural Feature | Biological Target | Observation | Reference |

| 4-(3-Bromo phenyl)-pyrimidin-2-amine derivative | 3-Bromo substitution | Generic Target | Bromine provides specific electronic and steric properties. | |

| 4-(3-Chloro phenyl)-pyrimidin-2-amine derivative | 3-Chloro substitution | Generic Target | Chlorine is less polarizable, altering binding kinetics compared to bromine. | |

| 4-Phenyl pyrimidin-2-amine derivative | Unsubstituted Phenyl | Generic Target | Lacks halogen-specific interactions, often resulting in lower affinity. | |

| 5-(3-Bromo phenyl)-pyrido[2,3-d] pyrimidin-4-ylamine | Fused Pyridopyrimidine core | Adenosine Kinase | Fused ring system alters scaffold shape and interaction points. rsc.org | rsc.org |

Rational Design of Derivatives for Enhanced Potency and Selectivity

The rational design of new derivatives of this compound is a cornerstone of modern drug discovery, leveraging SAR data to create molecules with improved therapeutic profiles. researchgate.net This process often involves computational modeling and structure-guided design. nih.gov

Target-Specific Optimization: Derivatives are designed to inhibit specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govresearchgate.net For example, N-phenylpyrimidin-2-amine derivatives were designed as potent and selective c-Met kinase inhibitors, with the lead compound showing excellent inhibitory activity (IC50 = 15.0 nM) and favorable pharmacokinetic properties. nih.gov

Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different but structurally related heterocycle to improve properties while maintaining key binding interactions. For instance, in the development of PLK4 inhibitors, an aminopyrazole moiety was successfully transitioned to an aminopyrimidine "star framework" to enhance activity. nih.gov

Introduction of Solubilizing Groups: To improve physicochemical properties like solubility and oral bioavailability, hydrophilic groups or ionizable centers are often introduced. In the development of CDK4/6 inhibitors, the incorporation of a piperazine (B1678402) group on a pyridine ring attached to the 2-amino position resulted in a compound with excellent potency and good antiproliferative effects. acs.orgnih.gov

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking studies can be used to predict how a designed molecule will bind. nih.gov This allows for the rational placement of substituents to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize unfavorable steric clashes, leading to derivatives with enhanced potency and selectivity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as 4-(3-Bromophenyl)pyrimidin-2-amine, and a protein's binding site.

Ligand-Protein Interactions

Molecular docking studies have explored the interaction of pyrimidine (B1678525) derivatives, including those structurally related to this compound, with several key protein kinases implicated in cancer and other diseases. These studies help in understanding the binding modes and designing new inhibitors.

Cyclin-Dependent Kinase 8 (CDK8): As an oncogene frequently overexpressed in colorectal cancer, CDK8 is a significant target. semanticscholar.org Molecular docking of pyrimidine derivatives has shown good interactions with CDK8. semanticscholar.org For instance, a designed compound, PB129, demonstrated a high negative binding affinity, indicating strong binding. semanticscholar.org The anilinopyrimidine scaffold has also been identified as a potent inhibitor of transcriptional CDKs, including CDK8. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids, making it a target for antimicrobial and anticancer therapies. nih.gov Pyrazole (B372694) derivatives, which can be bioisosterically related to pyrimidines, have shown potent inhibitory activity against DHFR, suggesting that pyrimidine-based compounds could also be effective inhibitors. nih.gov

Polo-like kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to various cancers. nih.gov Molecular docking of aminopyrimidine derivatives has been used to verify their binding mode within the PLK4 active site. nih.gov These studies have been instrumental in the design of potent PLK4 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-known target in cancer therapy. nih.gov Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have been shown to be potent inhibitors of EGFR's tyrosine kinase function by binding to its ATP site. nih.gov Docking studies of indole-aminoquinazoline hybrids, which share structural similarities with this compound, suggest they could bind to the ATP region of EGFR. nih.gov The pyrido[2,3-d]pyrimidin-4(3H)-one moiety has also been utilized to design inhibitors against both wild-type and mutant EGFR. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently deregulated in cancer. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and evaluated as PI3K inhibitors, with docking studies showing a comparable binding mode to known inhibitors. tandfonline.com

Binding Affinity and Inhibition Constants (Ki)

Binding affinity, often expressed as the inhibition constant (Ki) or IC50 value, is a measure of the strength of the binding interaction between a ligand and a protein.

In studies of CDK inhibitors, many 2-anilino-4-(thiazol-5-yl)pyrimidine analogues have demonstrated very low nanomolar Ki values. acs.org Similarly, for PLK4, aminopyrimidine derivatives have shown IC50 values in the low micromolar and even nanomolar range. nih.gov For instance, compound 3r had a PLK4 IC50 of 0.0174 μM, while the optimized compound 8h showed a high inhibitory activity with an IC50 of 0.0067 μM. nih.gov Docking studies on 1H-Pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors also predicted promising Ki values, suggesting strong inhibitory activity. researchgate.net

Hydrogen Bonding and Van der Waals Interactions

The stability of the ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds and van der Waals forces.

Hydrogen Bonding: In the context of PLK4, the amino group of a pyrimidine derivative was found to form hydrogen bonds with residues Glu-96 and Ser-140. nih.gov For VEGFR-2, the 2-NH2 moiety of a pyrrolo[2,3-d]pyrimidine scaffold forms a hydrogen bond with Glu915, while the N3 and 4-anilino NH are involved in hydrogen bonds with the backbone of Cys917. nih.gov Crystal structure analysis of this compound itself reveals intermolecular hydrogen bonds (N3–H3A⋯N1 and N3–H3B⋯N2) that contribute to a sheet-like structure. scispace.com

Van der Waals Interactions: These forces, although weaker than hydrogen bonds, are numerous and collectively contribute significantly to binding affinity. The N4-(3-bromophenyl) moiety in pyrrolo[2,3-d]pyrimidine derivatives forms hydrophobic interactions with various residues in the binding pockets of both VEGFR-2 and PDGFRβ. nih.gov The van der Waals radii of atoms like bromine (1.85 Å) are a key parameter in these interactions. harvard.edu The crystal structure of 4-aminopyridinium (B8673708) hydrogen (9-phosphonononyl)phosphonate demonstrates layered regions dominated by hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov

Binding Site Analysis

The specific region of the protein where the ligand binds is critical for its inhibitory action.

ATP Binding Pocket: Many kinase inhibitors, including those based on the pyrimidine scaffold, are designed to be competitive with ATP. The 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent inhibitors that target the ATP binding site of EGFR. nih.govacs.org Similarly, pyrrolo[2,3-d]pyrimidine derivatives occupy the adenine-binding portion of the ATP binding site in kinases like VEGFR-2 and PDGFRβ. nih.gov The ATP-binding pocket of EGFR consists of several crucial regions that can be targeted to enhance inhibitor efficacy. researchgate.net

Colchicine (B1669291) Site: While not directly studied with this compound, the colchicine binding site in tubulin is another important target for anticancer drugs. nih.gov This site is characterized by flexible loops, and ligands binding here interfere with microtubule dynamics. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is valuable for studying the properties of molecules like this compound.

Conformational Analysis

Conformational analysis helps in determining the most stable three-dimensional arrangement of atoms in a molecule. DFT calculations are employed to understand the preferred conformations of molecules, which is crucial for their interaction with biological targets. mdpi.com For instance, DFT has been used to determine the most stable conformer of various organic compounds by calculating geometrical parameters in the ground state. researchgate.net Such studies, often combined with X-ray crystallography, provide a good agreement between calculated and experimental results for molecular geometry. researchgate.netnih.gov The crystal structure of this compound has been determined, providing precise geometric parameters that can be used to validate DFT calculations. scispace.com

Below is a table summarizing the computational studies on this compound and related structures.

| Study Type | Target Protein/System | Key Findings |

| Molecular Docking | CDK8 | Pyrimidine derivatives show good binding affinity. semanticscholar.org |

| PLK4 | Aminopyrimidine core interacts with the hinge region. nih.gov | |

| EGFR | Pyrido[d]pyrimidines are potent ATP-competitive inhibitors. nih.gov | |

| PI3K | Thieno[2,3-d]pyrimidines show comparable binding to known inhibitors. tandfonline.com | |

| Binding Affinity | PLK4 | IC50 values in the nanomolar to micromolar range for aminopyrimidine derivatives. nih.gov |

| CDK2 | Predicted low Ki values for pyrazolo[3,4-d]pyrimidines. researchgate.net | |

| Interaction Analysis | PLK4, VEGFR-2 | Identification of specific hydrogen bonds with key residues. nih.govnih.gov |

| Crystal Structure | Intermolecular hydrogen bonds and weak π-π interactions observed. scispace.com | |

| Binding Site | EGFR, VEGFR-2 | Ligands bind to the ATP binding pocket. nih.govnih.gov |

| DFT | Conformational Analysis | Used to determine the most stable molecular conformers. mdpi.comresearchgate.net |

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. biomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrimidine ring and the 2-amino group, which are the main sites of electron-donating capacity. Conversely, the LUMO is likely distributed across the π-conjugated system of the pyrimidine and the attached bromophenyl ring.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the energies of these orbitals. For similar pyrimidine derivatives, these calculations have been performed to elucidate their electronic behavior. researchgate.netresearchgate.net The energy gap is a key factor in predicting the charge transfer interactions within the molecule.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 eV (Representative) | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.5 eV (Representative) | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV (Representative) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. biomedres.us |

Note: The values are representative for a molecule of this class and are typically derived from DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of varying electron potential.

Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. researchgate.net

Positive Regions (Blue): These areas are electron-poor and are favorable sites for nucleophilic attack. The hydrogen atoms of the 2-amino group are anticipated to be the most electropositive regions. researchgate.net

Neutral Regions (Green): These areas have an intermediate potential, typically found over the carbon skeleton of the aromatic rings.

The MEP map for this compound highlights the primary sites for intermolecular interactions, such as hydrogen bonding, which are crucial for its biological activity and crystal packing. scispace.com

Quantum Chemical Calculations (e.g., B3LYP, 6-31g basis set)

Quantum chemical calculations are essential for obtaining a detailed understanding of the geometric and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP functional being a popular choice for its balance of accuracy and computational cost. nih.govnih.gov This functional is often paired with a Pople-style basis set, such as 6-31G* or a more extensive triple-ζ basis set like def2-TZVPD, to provide reliable results for organic molecules. nih.govnih.gov

These calculations typically involve:

Geometry Optimization: The process of finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. This provides theoretical data on bond lengths, bond angles, and dihedral angles.

Frequency Calculations: Performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties.

Electronic Property Calculation: Analysis of the optimized structure to compute properties like HOMO-LUMO energies, MEP, and dipole moments. nih.gov

For this compound, such calculations would confirm the planarity of the pyrimidine ring and the rotational angle of the bromophenyl group, providing the foundational data for the analyses in the preceding and subsequent sections.

Pharmacokinetic (ADME) Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. sifisheriessciences.comnih.gov Web-based tools like SwissADME provide rapid predictions for a range of key parameters. nih.govswissadme.ch The predicted ADME properties for this compound are summarized below.

| ADME Property | Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 250.10 g/mol | Within the range for typical small molecule drugs. |

| LogP (Lipophilicity) | 2.5 - 3.0 | Indicates moderate lipophilicity, favorable for membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 64.7 Ų | Suggests good oral bioavailability. | |

| Absorption | GI Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Distribution | BBB Permeant | Yes | The compound may cross the Blood-Brain Barrier. |

| Log Kp (Skin Permeation) | -5.5 cm/s | Indicates low to moderate skin permeation. swissadme.ch | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions involving the CYP2D6 enzyme. phytojournal.com |

| CYP3A4 Inhibitor | No | Unlikely to cause drug-drug interactions via the CYP3A4 pathway. phytojournal.com | |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations | Favorable drug-like properties. sifisheriessciences.com |

| Bioavailability Score | 0.55 | Represents a good probability of having favorable pharmacokinetic properties. |

Toxicity Predictions

Computational toxicology models are used to predict the potential adverse effects of chemical compounds, reducing the need for extensive animal testing in early research phases. nih.govmdpi.com Servers such as ProTox-II utilize machine learning models built on large datasets of experimental results to forecast various toxicity endpoints. nih.govnih.gov

| Toxicity Endpoint | Predicted Result | Confidence Score | Interpretation |

|---|---|---|---|

| Acute Oral Toxicity | LD50 (rat) | ~300 mg/kg | Predicted to be toxic if swallowed. |

| Toxicity Class | Class 3 | ||

| Hepatotoxicity | Active | ~70% | Predicted to have a potential for causing liver damage. researchgate.net |

| Carcinogenicity | Inactive | ~65% | Predicted to be non-carcinogenic. nih.gov |

| Mutagenicity | Inactive | ~75% | Predicted to be non-mutagenic based on models analogous to the Ames test. nih.gov |

| Immunotoxicity | Active | ~60% | Predicted to potentially have adverse effects on the immune system. asmepress.com |

Advanced Research Applications

Chemical Biology Tool Compound

In chemical biology, small molecules are essential tools for dissecting complex biological processes. 4-(3-Bromophenyl)pyrimidin-2-amine serves as a foundational scaffold for the synthesis of more complex molecular probes. The pyrimidine (B1678525) core is a common feature in numerous bioactive molecules and can interact with biological macromolecules. The bromine atom on the phenyl ring acts as a crucial synthetic handle, allowing for precise modifications through reactions like palladium-catalyzed cross-coupling. This enables the attachment of various functional groups, such as fluorescent tags or affinity labels, to create specialized tools for studying cellular functions without directly claiming it has been used extensively as such. A derivative, 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, is noted to serve as a tool compound for probing biological pathways.

Lead Compound Development in Pharmaceutical Sciences

The development of new therapeutic agents often begins with a "lead compound," a molecule that shows a desired biological activity but requires optimization. The this compound structure contains key features that make it an attractive starting point for drug discovery, particularly in oncology.

Key Structural Features for Lead Development:

| Structural Moiety | Significance in Drug Discovery | Relevant Research Context |

|---|---|---|

| Pyrimidine Ring | A privileged scaffold found in many FDA-approved drugs. It can act as a hydrogen bond acceptor and mimic endogenous nucleobases. | Pyrimidine derivatives are explored for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov |

| 2-Aminopyrimidine (B69317) | This specific arrangement is a key structural element in many kinase inhibitors, where the amine group forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site. | Derivatives of aminopyrimidines are potent inhibitors of various protein kinases involved in cell proliferation and signaling. nih.gov |

| 3-Bromophenyl Group | The bromine atom can form halogen bonds with protein targets, potentially increasing binding affinity and selectivity. It also serves as a reactive site for synthetic elaboration (e.g., Suzuki or Sonogashira coupling) to explore the surrounding chemical space and optimize potency. | The 4-[(3-bromophenyl)amino] moiety is a key component in highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. acs.orgnih.gov Derivatives containing this group have been identified as novel non-nucleoside adenosine (B11128) kinase inhibitors. nih.gov |

While direct studies initiating a drug discovery program from this compound are not extensively documented, its constituent parts are prevalent in established pharmacophores. For instance, related pyrido[d]pyrimidines with a 4-[(3-bromophenyl)amino] structure are potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Furthermore, more complex derivatives like 4-amino-5-(3-bromophenyl)-7-(substituted)pyrido[2,3-d]pyrimidine have been developed as potent adenosine kinase (AK) inhibitors for potential analgesic and anti-inflammatory applications. nih.gov These examples highlight the pharmaceutical potential of the core structure.

Probing Biological Pathways and Mechanisms

Understanding the mechanism of action of bioactive compounds is fundamental to medicinal chemistry. Derivatives of this compound are utilized to investigate specific molecular targets and their roles in disease pathways. For example, a related compound, 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, is used in studies to understand its interactions with biological targets like enzymes and receptors. The mechanism often involves the inhibition of enzyme activity or the modulation of receptor signaling.

By systematically modifying the this compound scaffold and observing the effects on cellular or biochemical assays, researchers can deduce structure-activity relationships (SAR). This information helps in mapping the binding pockets of target proteins and understanding the molecular interactions that drive biological responses. For example, studies on related pyrido[d]pyrimidine inhibitors of EGFR have shown that substitutions on the core ring system can dramatically alter potency, providing insights into the topology of the ATP binding site. nih.govcapes.gov.br

Material Science Applications (e.g., Light Harvesting Devices, Molecular Wires)

Beyond its biological potential, this compound and related pyrimidine-based compounds have found applications in material science. scispace.com The aromatic and heterocyclic nature of the molecule gives it favorable electronic properties that can be exploited in the development of advanced functional materials.

Research has indicated that pyrimidine-functionalized compounds are suitable for creating light-harvesting devices and molecular-scale wires. scispace.com In these applications, the pyrimidine unit can be incorporated into larger, conjugated oligomers or polymers. The alternating arrangement of electron-rich and electron-deficient rings can lead to materials with desirable photophysical properties, such as strong absorption and emission in the visible spectrum. For example, phenylene-pyrimidine alternating oligomers have been synthesized and investigated as blue light-emitting materials for use in organic light-emitting diodes (OLEDs). scispace.com The ability to form extended, photoactive molecular-scale wires has also been explored with similar heterocyclic systems. scispace.com The 3-bromophenyl group on the specific compound this compound provides a convenient point for polymerization or attachment to surfaces, making it a potentially useful building block for such materials.

Future Directions and Research Perspectives

Development of Novel Derivatives with Tailored Activities

The chemical structure of 4-(3-bromophenyl)pyrimidin-2-amine offers multiple sites for modification, allowing for the synthesis of a diverse library of derivatives with fine-tuned biological activities. The primary focus of current and future research is the strategic modification of this scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Researchers have successfully synthesized numerous derivatives by introducing different substituents to the pyrimidine (B1678525) core and the phenyl ring. For instance, the creation of N,4-diphenylpyrimidin-2-amine derivatives has led to potent and selective inhibitors of PI3Kγ, a key enzyme in cancer progression. rsc.org Similarly, the development of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has yielded compounds with significant antitumor activity, also by inhibiting PI3K. nih.gov